molecular formula C5H10F3N B2736309 5,5,5-Trifluoropentan-1-amine CAS No. 149080-27-3

5,5,5-Trifluoropentan-1-amine

Cat. No.: B2736309
CAS No.: 149080-27-3
M. Wt: 141.137
InChI Key: YXJKYHJIINJMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoropentan-1-amine is an organic compound with the molecular formula C5H10F3N. It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoropentan-1-amine typically involves the introduction of the trifluoromethyl group into the pentylamine structure. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent reacts with a pentylamine precursor. The reaction conditions often require the presence of a base and a solvent such as acetonitrile or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trifluoropentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

5,5,5-Trifluoropentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoropentan-1-amine involves its interaction with molecular targets through its amine and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design .

Comparison with Similar Compounds

  • 5,5,5-Trifluoro-2-methylpentan-1-amine
  • 5,5,5-Trifluoro-3-phenylpentan-1-amine
  • 5,5,5-Trifluoro-4-hydroxy-pentan-1-amine

Comparison: Compared to these similar compounds, 5,5,5-Trifluoropentan-1-amine is unique due to its specific substitution pattern and the presence of the trifluoromethyl group at the terminal position. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5,5,5-trifluoropentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c6-5(7,8)3-1-2-4-9/h1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKYHJIINJMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.